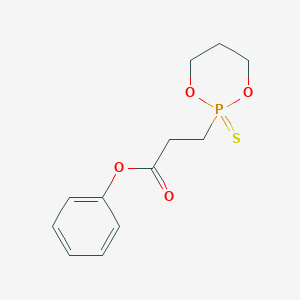
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide involves several steps. One common synthetic route includes the reaction of appropriate phosphorane precursors with phenyl esters under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used, but they often include derivatives with modified functional groups or ring structures.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be investigated for its potential biological activity and therapeutic properties. Industrial applications could include its use in the development of new materials or as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism by which 1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, influencing its behavior in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
651727-33-2 |
|---|---|
Molecular Formula |
C12H15O4PS |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
phenyl 3-(2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)propanoate |
InChI |
InChI=1S/C12H15O4PS/c13-12(16-11-5-2-1-3-6-11)7-10-17(18)14-8-4-9-15-17/h1-3,5-6H,4,7-10H2 |
InChI Key |
OWSXVSKBDCKHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=S)(OC1)CCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
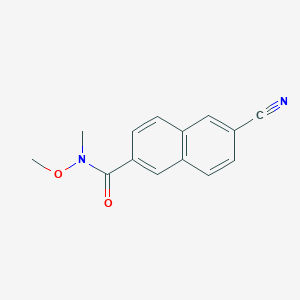
![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)

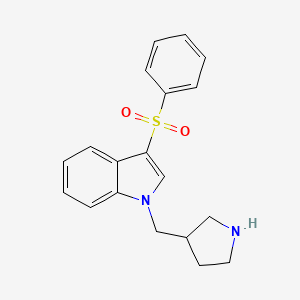
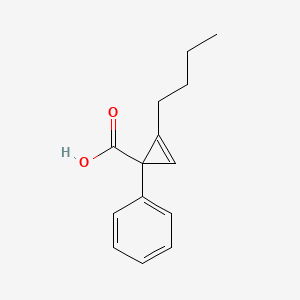
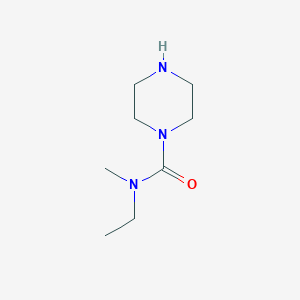
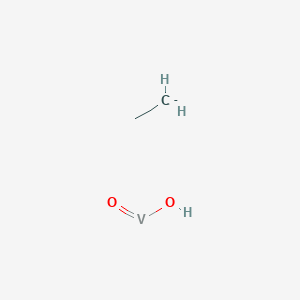
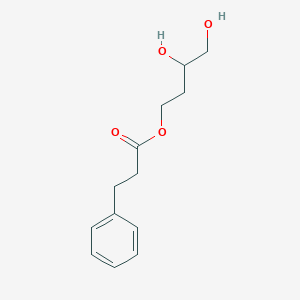
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
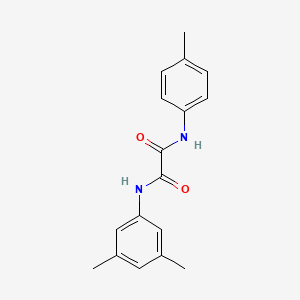
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
